
N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide, also known as CMPTC, is a chemical compound with potential applications in scientific research. It is a thiophene derivative that has been found to exhibit anti-inflammatory and analgesic properties. In
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. This compound has also been found to reduce pain behavior in animal models of inflammatory pain.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide involves the inhibition of pro-inflammatory cytokines and chemokines, as well as the suppression of NF-κB and MAPK signaling pathways. This compound has been shown to inhibit the expression of TNF-α, IL-1β, and IL-6, which are key mediators of inflammation. It also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB and MAPK signaling pathways. This compound also reduces pain behavior in animal models of inflammatory pain. Additionally, this compound has been found to have low toxicity and no adverse effects on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide in lab experiments include its high purity, low toxicity, and potential applications in the treatment of inflammatory diseases and pain management. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
For research on N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more soluble derivatives of this compound may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, this compound is a thiophene derivative with potential applications in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. This compound exhibits anti-inflammatory and analgesic properties, and has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. While this compound has limitations in its solubility, it holds promise for future research in the development of new treatments for inflammatory diseases and pain management.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide involves the reaction of 3-chloro-4-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of base. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNVNUKEJASSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
![1-phenyl-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5736155.png)
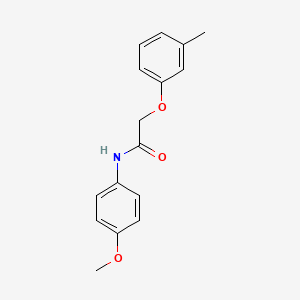
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
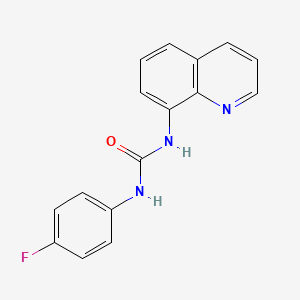
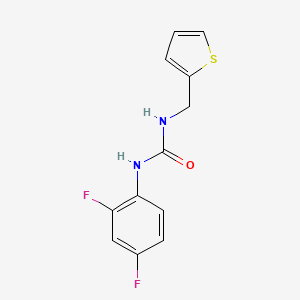
![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)

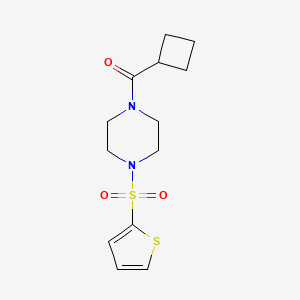
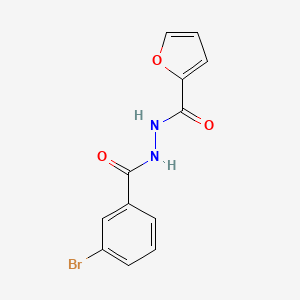
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
